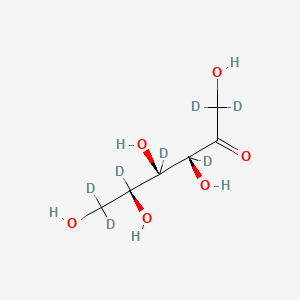
D-Fructose-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-d7: is a deuterium-labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. The molecular formula of this compound is C6D7H5O6, and it is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Fructose-d7 is synthesized by incorporating deuterium atoms into the D-Fructose molecule. This can be achieved through several methods, including:
Chemical Synthesis: This involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents.
Enzymatic Synthesis: Utilizing enzymes that facilitate the incorporation of deuterium into the sugar molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated reagents to ensure high levels of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose-d7 undergoes various chemical reactions similar to those of D-Fructose, including:
Oxidation: this compound can be oxidized to form D-Glucose-d7 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-d7.
Isomerization: this compound can isomerize to form D-Glucose-d7 and D-Mannose-d7 under basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Basic catalysts like sodium hydroxide are employed
Major Products:
Oxidation: D-Glucose-d7, D-Mannose-d7.
Reduction: D-Sorbitol-d7.
Isomerization: D-Glucose-d7, D-Mannose-d7
Applications De Recherche Scientifique
D-Fructose-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Biology: Helps in studying the effects of deuterium on biological systems and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism by which D-Fructose-d7 exerts its effects is primarily through its incorporation into metabolic pathways. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track and study the metabolic fate of the compound. This helps in understanding the molecular targets and pathways involved in sugar metabolism .
Comparaison Avec Des Composés Similaires
D-Glucose-d7: Another deuterium-labeled sugar used in metabolic studies.
D-Mannose-d7: Used for similar purposes as D-Fructose-d7 in metabolic research.
D-Sorbitol-d7: A deuterated sugar alcohol used in various biochemical studies
Uniqueness: this compound is unique due to its specific labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its structural similarity to naturally occurring D-Fructose makes it an ideal candidate for detailed metabolic studies without significantly altering the biological processes .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D |
Clé InChI |
BJHIKXHVCXFQLS-GWONALSDSA-N |
SMILES isomérique |
[2H][C@@](C(=O)C([2H])([2H])O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
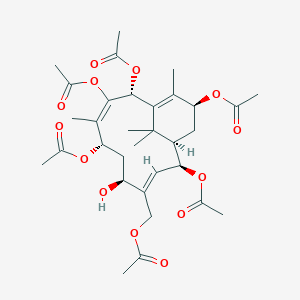
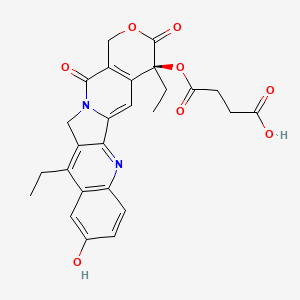
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
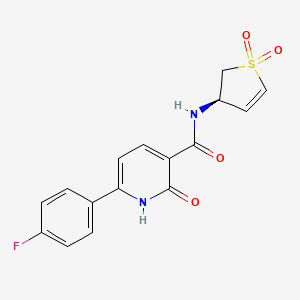
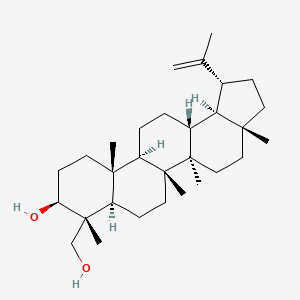
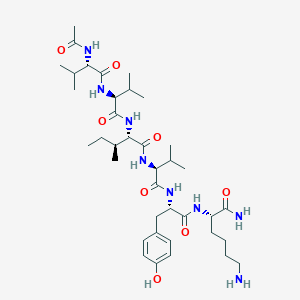
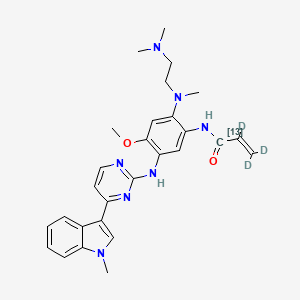
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
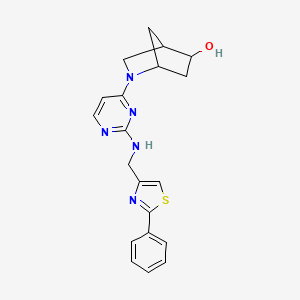
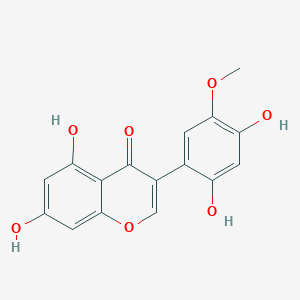
![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
